- Exploration of a New Type of Antimalarial Compounds Based on Febrifugine, Journal of Medicinal Chemistry, 2006, 49(15), 4698-4706
Cas no 95798-22-4 (Benzyl 3-hydroxypiperidine-1-carboxylate)
95798-22-4 structure
Product Name:Benzyl 3-hydroxypiperidine-1-carboxylate
Numéro CAS:95798-22-4
Le MF:C13H17NO3
Mégawatts:235.278983831406
MDL:MFCD03839903
CID:61809
Update Time:2025-07-02
Benzyl 3-hydroxypiperidine-1-carboxylate Propriétés chimiques et physiques
Nom et identifiant
-
- N-Cbz-3-Hydroxypiperidine
- Benzyl 3-hydroxypiperidine-1-carboxylate
- Benzyl 3-hydroxytetrahydro-1(2H)-pyridinecarboxylate
- 1-benzyloxycarbonyl-3-hydroxypiperidine
- 1-benzyloxycarbonylpiperidine-3-ol
- 1-cbz-3-hydroxy-piperidine
- 1-N-Cbz-3-hydroxy-piperidine
- 3-(1-benzyloxycarbonyl)piperidinol
- 3-hydroxy-piperidine-1-carboxylic acid benzyl ester
- N-benzyloxycarbonyl-3-hydroxypiperidine
- N-Cbz-piperidin-3-ol
- 1-cbz-3-hydroxypiperidine
- NDGWBAFATMSBHZ-UHFFFAOYSA-N
- 1-PIPERIDINECARBOXYLIC ACID, 3-HYDROXY-, PHENYLMETHYL ESTER
- (S)-1-CBZ-3-HYDROXYPIPERIdine
- 1-n-cbz-3-hydroxy piperidine
- KS
- Phenylmethyl 3-hydroxy-1-piperidinecarboxylate (ACI)
-
- MDL: MFCD03839903
- Piscine à noyau: 1S/C13H17NO3/c15-12-7-4-8-14(9-12)13(16)17-10-11-5-2-1-3-6-11/h1-3,5-6,12,15H,4,7-10H2
- La clé Inchi: NDGWBAFATMSBHZ-UHFFFAOYSA-N
- Sourire: O=C(N1CC(O)CCC1)OCC1C=CC=CC=1
Propriétés calculées
- Qualité précise: 235.12100
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 3
- Comptage des atomes lourds: 17
- Nombre de liaisons rotatives: 3
- Complexité: 251
- Surface topologique des pôles: 49.8
Propriétés expérimentales
- Couleur / forme: Pale-yellow to Yellow-brown Liquid
- Point d'ébullition: 384.9°C at 760 mmHg
- Le PSA: 49.77000
- Le LogP: 1.71780
Benzyl 3-hydroxypiperidine-1-carboxylate Informations de sécurité
- Mot signal:Warning
- Description des dangers: H315-H319-H335
- Déclaration d'avertissement: P261;P280;P301+P312;P302+P352;P305+P351+P338
- Conditions de stockage:Sealed in dry,2-8°C
Benzyl 3-hydroxypiperidine-1-carboxylate PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | IE948-5g |
Benzyl 3-hydroxypiperidine-1-carboxylate |
95798-22-4 | 96% | 5g |
288CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | IE948-25g |
Benzyl 3-hydroxypiperidine-1-carboxylate |
95798-22-4 | 96% | 25g |
690CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | IE948-10g |
Benzyl 3-hydroxypiperidine-1-carboxylate |
95798-22-4 | 96% | 10g |
388CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | IE948-100g |
Benzyl 3-hydroxypiperidine-1-carboxylate |
95798-22-4 | 96% | 100g |
2018CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | IE948-1g |
Benzyl 3-hydroxypiperidine-1-carboxylate |
95798-22-4 | 96% | 1g |
98CNY | 2021-05-08 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B842767-5g |
Benzyl 3-hydroxypiperidine-1-carboxylate |
95798-22-4 | 96% | 5g |
238.50 | 2021-05-17 | |
| TRC | B297058-50mg |
Benzyl 3-Hydroxypiperidine-1-carboxylate |
95798-22-4 | 50mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B297058-100mg |
Benzyl 3-Hydroxypiperidine-1-carboxylate |
95798-22-4 | 100mg |
$ 65.00 | 2022-06-07 | ||
| TRC | B297058-500mg |
Benzyl 3-Hydroxypiperidine-1-carboxylate |
95798-22-4 | 500mg |
$ 80.00 | 2022-06-07 | ||
| Fluorochem | 040834-1g |
1-N-Cbz-3-Hydroxy-piperidine |
95798-22-4 | 97% | 1g |
£10.00 | 2022-02-28 |
Benzyl 3-hydroxypiperidine-1-carboxylate Méthode de production
Méthode de production 1
Conditions de réaction
1.1 Solvents: Dichloromethane ; rt → 0 °C
1.2 Reagents: Triethylamine ; 0 °C
1.3 30 min, 0 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ; 0 °C → rt
1.2 Reagents: Triethylamine ; 0 °C
1.3 30 min, 0 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ; 0 °C → rt
Référence
Méthode de production 2
Conditions de réaction
1.1 Reagents: Sodium hydroxide Solvents: Water ; 1 h, 10 - 15 °C; 2 h, 15 °C; 15 °C → 50 °C; 4 h, 40 - 50 °C; 50 °C → rt
1.2 Reagents: Sodium hydroxide Solvents: Dichloromethane , Water ; overnight, rt
1.2 Reagents: Sodium hydroxide Solvents: Dichloromethane , Water ; overnight, rt
Référence
- Method for preparing 3-hydroxypiperidine and derivative and intermediate thereof, China, , ,
Méthode de production 3
Conditions de réaction
1.1 Solvents: Water ; 10 - 25 °C; overnight, 10 - 25 °C
Référence
- preparation method of multi-chiral nitrogen substituted piperidinol derivatives, China, , ,
Méthode de production 4
Conditions de réaction
1.1 Reagents: Sodium borohydride
Référence
- Stereo-complementary bioreduction of saturated N-heterocyclic ketones, Process Biochemistry (Oxford, 2017, 56, 90-97
Méthode de production 5
Conditions de réaction
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; < 15 °C; 3 h, < 15 °C
Référence
- Preparation of heterocyclyl-substituted piperazines for the prevention or treatment of a disease mediated by the binding of adhesion molecules to GPIIb/IIIa, United States, , ,
Méthode de production 6
Conditions de réaction
Référence
- Preparation of oxazolylalkyl piperidinecarboxylates as peroxisome proliferator-activated receptor (PPAR) α/γ agonists for the treatment of diabetes, Japan, , ,
Méthode de production 7
Conditions de réaction
Référence
- Preparation of arylalkylamines as calcium-sensing receptor (CaSR) activators, World Intellectual Property Organization, , ,
Méthode de production 8
Conditions de réaction
Référence
- Preparation of quinolizinone- and pyridopyrimidinonecarboxylates as antibacterials, World Intellectual Property Organization, , ,
Méthode de production 9
Conditions de réaction
Référence
- Lipase-catalyzed practical synthesis of (R)-1-benzyl-3-hydroxy-2,5-pyrrolidinedione and related compounds, Bulletin of the Chemical Society of Japan, 1996, 69(1), 207-15
Méthode de production 10
Conditions de réaction
Référence
- Preparation of quinolizinonecarboxylates and analogs as antibacterials, World Intellectual Property Organization, , ,
Méthode de production 11
Conditions de réaction
1.1 Reagents: Sodium carbonate Solvents: Tetrahydrofuran , Water ; rt; 5 h, rt
Référence
- Preparation of phenyl amino pyrimidine bicyclic compounds useful as protein kinase inhibitors, World Intellectual Property Organization, , ,
Méthode de production 12
Conditions de réaction
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 2.5 h, 0 °C; 30 min, 0 °C; 16 h, 0 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; 30 min, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; 30 min, rt
Référence
- Preparation of pyrazole compounds as BTK (Bruton's tyrosine kinase) inhibitors, World Intellectual Property Organization, , ,
Méthode de production 13
Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: 1,4-Dioxane , Water ; rt → 5 °C; 4 h, rt
Référence
- Synthesis and Antibacterial Activity of Ketolides (6-O-Methyl-3-oxoerythromycin Derivatives): A New Class of Antibacterials Highly Potent Against Macrolide-Resistant and -Susceptible Respiratory Pathogens, Journal of Medicinal Chemistry, 1998, 41(21), 4080-4100
Méthode de production 14
Conditions de réaction
1.1 Reagents: Potassium tert-butoxide , Hydrogen Catalysts: (OC-6-53)-[[N(R),1R]-7′-[Bis[3,5-bis(1,1-dimethylethyl)phenyl]phosphino-κP]-N-[[… Solvents: 1-Propanol ; 8 - 12 atm, rt
Référence
- Preparation methods of chiral spiro phosphine-nitrogen-phosphine tridentate ligand and iridium catalyst, application in asymmetric catalytic hydrogenation of carbonyl compound, World Intellectual Property Organization, , ,
Méthode de production 15
Conditions de réaction
1.1 Solvents: Water
1.2 Reagents: Sodium hydroxide Solvents: Water
1.2 Reagents: Sodium hydroxide Solvents: Water
Référence
- Novel urethane-containing aminosteroid compounds, World Intellectual Property Organization, , ,
Méthode de production 16
Conditions de réaction
Référence
- A convenient synthesis of functionalized 8- and 9-aza-1-oxaspiro[5.5]undecanes, Journal of Heterocyclic Chemistry, 1995, 32(6), 1843-5
Méthode de production 17
Conditions de réaction
Référence
- Preparation of heterocyclic compounds as platelet aggregation inhibitors, World Intellectual Property Organization, , ,
Méthode de production 18
Conditions de réaction
Référence
- Azaspiro quinolone and naphthyridone antibacterial agents, United States, , ,
Benzyl 3-hydroxypiperidine-1-carboxylate Raw materials
- 3-Hydroxypiperidine hydrochloride
- piperidin-3-ol
- 2-Pentanol, 1-amino-5-chloro-, hydrochloride (1:1)
- Benzyl 3-oxopiperidine-1-carboxylate
Benzyl 3-hydroxypiperidine-1-carboxylate Preparation Products
Benzyl 3-hydroxypiperidine-1-carboxylate Fournisseurs
Amadis Chemical Company Limited
Membre gold
(CAS:95798-22-4)Benzyl 3-hydroxypiperidine-1-carboxylate
Numéro de commande:A11175
État des stocks:in Stock
Quantité:50.0g
Pureté:99%
Dernières informations tarifaires mises à jour:Thursday, 29 August 2024 21:16
Prix ($):377.0
Courriel:sales@amadischem.com
Benzyl 3-hydroxypiperidine-1-carboxylate Littérature connexe
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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4. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
-
Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
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Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:95798-22-4)Benzyl 3-hydroxypiperidine-1-carboxylate
Pureté:99%
Quantité:50.0g
Prix ($):377.0